molecular formula C7H14O5 B6158135 2-(2-methoxyethoxy)ethyl methyl carbonate CAS No. 141814-27-9

2-(2-methoxyethoxy)ethyl methyl carbonate

Cat. No.: B6158135
CAS No.: 141814-27-9
M. Wt: 178.2
InChI Key:
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Description

2-(2-methoxyethoxy)ethyl methyl carbonate is an organic compound with the molecular formula C7H14O5. It is a carbonate ester and is known for its unique properties, making it valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)ethyl methyl carbonate typically involves the reaction of 2-(2-methoxyethoxy)ethanol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)ethyl methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

2-(2-methoxyethoxy)ethyl methyl carbonate can be compared with other similar compounds such as:

Uniqueness

What sets this compound apart is its unique combination of properties, such as its ability to act as both a solvent and an electrolyte additive, making it highly versatile in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-methoxyethoxy)ethyl methyl carbonate involves the reaction of 2-methoxyethanol with methyl chloroformate, followed by reaction with ethylene glycol and subsequent esterification with methanol.", "Starting Materials": [ "2-methoxyethanol", "methyl chloroformate", "ethylene glycol", "methanol" ], "Reaction": [ "Step 1: 2-methoxyethanol is reacted with methyl chloroformate in the presence of a base catalyst such as triethylamine to form the intermediate 2-(methoxycarbonyloxy)ethyl methyl ether.", "Step 2: Ethylene glycol is added to the reaction mixture and heated to form the intermediate 2-(2-methoxyethoxy)ethyl methyl carbonate.", "Step 3: The intermediate is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to yield the final product, 2-(2-methoxyethoxy)ethyl methyl carbonate." ] }

CAS No.

141814-27-9

Molecular Formula

C7H14O5

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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